molecular formula C17H12O5S B030170 5-Keto Vioxx CAS No. 179175-15-6

5-Keto Vioxx

Cat. No. B030170
M. Wt: 328.3 g/mol
InChI Key: LJZJWBAPABMSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Keto Vioxx, also known as 3-[4-(Methylsulfonyl)phenyl]-4-phenyl-2,5-furandione, is a compound with the molecular formula C17H12O5S and a molecular weight of 328.34 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Keto Vioxx is related to its molecular formula, C17H12O5S . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources .


Physical And Chemical Properties Analysis

5-Keto Vioxx has a molecular weight of 328.34 and a molecular formula of C17H12O5S . Further physical and chemical properties such as solubility, melting point, and boiling point are not provided in the available resources.

Future Directions

Following the withdrawal of Vioxx (rofecoxib) due to safety concerns in 2004, the FDA implemented several regulatory changes aimed at enhancing drug safety and surveillance . These changes underscored the FDA’s commitment to improving drug safety and ensuring timely identification and management of risks associated with pharmaceutical products .

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-4-phenylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZJWBAPABMSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479644
Record name 5-Keto Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Keto Vioxx

CAS RN

179175-15-6
Record name 5-Keto Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 21.4 g (0.10 mol) of 4-(methylsulfonyl) phenylacetic acid [Forrest, et al., J. Chem. Soc. (1948), 1501-1506] and 18.8 g (0.10 mol) of potassium benzoyl formate in 200 mL of Ac2O is stirred and refluxed for 2 h. The reaction mixture is cooled to r.t. and poured into 1L of H2O and stirred until the Ac2O dissolves (ca. 2h). The precipitate is filtered and dried to obtain the title compound. If desired, it is recrystallized from HOAc or acetone.
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
potassium benzoyl formate
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.